molecular formula C21H20ClN5O7S B14946813 5-{4-[(2-chloro-5-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(furan-2-ylmethyl)-2-nitroaniline

5-{4-[(2-chloro-5-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(furan-2-ylmethyl)-2-nitroaniline

Cat. No.: B14946813
M. Wt: 521.9 g/mol
InChI Key: YKQACVCFKUHMBP-UHFFFAOYSA-N
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Description

5-{4-[(2-chloro-5-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(furan-2-ylmethyl)-2-nitroaniline is a complex organic compound that features a combination of aromatic rings, nitro groups, and a sulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2-chloro-5-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(furan-2-ylmethyl)-2-nitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with piperazine to form 4-[(2-chloro-5-nitrophenyl)sulfonyl]piperazine. This intermediate is then reacted with 5-amino-2-nitroaniline and furan-2-carbaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(2-chloro-5-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(furan-2-ylmethyl)-2-nitroaniline can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Industry: It could be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{4-[(2-chloro-5-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(furan-2-ylmethyl)-2-nitroaniline would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of nitro and sulfonyl groups suggests that it could form strong interactions with proteins or other biomolecules, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chloro-5-nitrophenyl)sulfonyl]morpholine
  • 4-[(2-chloro-5-nitrophenyl)sulfonyl]piperidine

Uniqueness

5-{4-[(2-chloro-5-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(furan-2-ylmethyl)-2-nitroaniline is unique due to the combination of its structural features, including the furan ring, nitro groups, and sulfonyl piperazine moiety. These features confer specific chemical and biological properties that may not be present in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C21H20ClN5O7S

Molecular Weight

521.9 g/mol

IUPAC Name

5-[4-(2-chloro-5-nitrophenyl)sulfonylpiperazin-1-yl]-N-(furan-2-ylmethyl)-2-nitroaniline

InChI

InChI=1S/C21H20ClN5O7S/c22-18-5-3-16(26(28)29)13-21(18)35(32,33)25-9-7-24(8-10-25)15-4-6-20(27(30)31)19(12-15)23-14-17-2-1-11-34-17/h1-6,11-13,23H,7-10,14H2

InChI Key

YKQACVCFKUHMBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)S(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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